
4-Bromo-5-methoxy-2-methylbenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-methoxy-2-methylbenzenesulfonyl chloride is an organic compound that belongs to the class of benzenesulfonyl chlorides It is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a benzene ring, along with a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methoxy-2-methylbenzenesulfonyl chloride typically involves the sulfonylation of 4-Bromo-5-methoxy-2-methylbenzene. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonylating agents. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat management and high yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methoxy-2-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, resulting in the formation of sulfonamide or sulfonate ester derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, or sulfuric acid can be used under controlled conditions to achieve substitution reactions.
Nucleophilic Substitution: Nucleophiles like amines, alcohols, or thiols can react with the sulfonyl chloride group in the presence of a base such as pyridine or triethylamine.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols or phenols.
Scientific Research Applications
4-Bromo-5-methoxy-2-methylbenzenesulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methoxy-2-methylbenzenesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophilic sites on target molecules, leading to the formation of covalent bonds. This reactivity is exploited in various chemical modifications and synthesis processes.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modify enzyme activity by reacting with nucleophilic amino acid residues.
Receptors: It may interact with specific receptor sites, altering their function or signaling pathways.
Comparison with Similar Compounds
- 4-Bromo-2-methoxybenzenesulfonyl chloride
- 4-Bromo-2-methylbenzenesulfonyl chloride
- 5-Methoxy-2-methylbenzenesulfonyl chloride
Comparison: 4-Bromo-5-methoxy-2-methylbenzenesulfonyl chloride is unique due to the presence of both bromine and methoxy groups on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. Compared to its analogs, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct reactivity patterns in electrophilic and nucleophilic substitution reactions.
Properties
Molecular Formula |
C8H8BrClO3S |
|---|---|
Molecular Weight |
299.57 g/mol |
IUPAC Name |
4-bromo-5-methoxy-2-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8BrClO3S/c1-5-3-6(9)7(13-2)4-8(5)14(10,11)12/h3-4H,1-2H3 |
InChI Key |
BOTQXQSTWUVUMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13429128.png)
![2,2,2-trifluoro-N-[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]acetamide](/img/structure/B13429135.png)

![4-[4-amino-3-(4-amino-3-fluorophenoxy)phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B13429143.png)

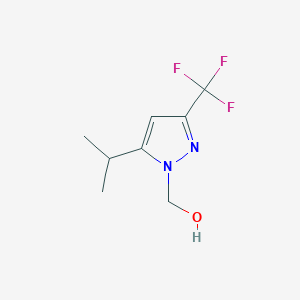
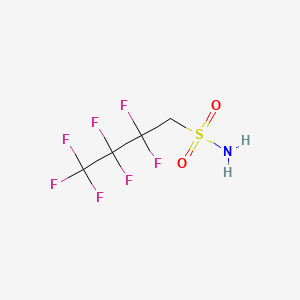

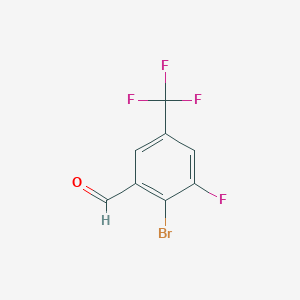
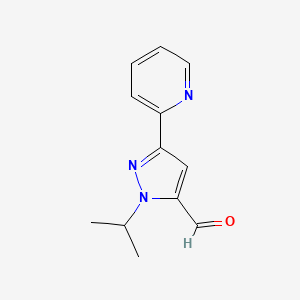
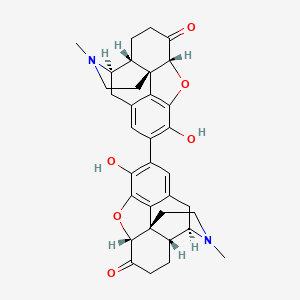
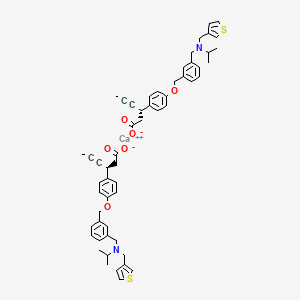

![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B13429187.png)
